2-Aminoisocytosine

Description

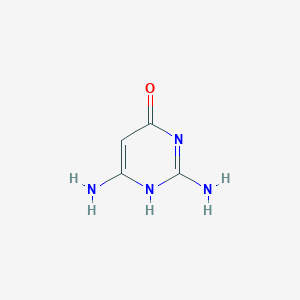

Structure

3D Structure

Properties

IUPAC Name |

2,4-diamino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWELIMKTDYHAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Record name | 2,4-diamino-6-hydroxypyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58470-85-2 (sulfate) | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049038 | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100643-27-4, 56-06-4, 143504-99-8 | |

| Record name | 2,6-Diamino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100643-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoisocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone, 2,6-diamino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-diamino-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diaminopyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOISOCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDH7CNS75I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

286 °C | |

| Record name | 2,4-Diamino-6-hydroxypyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002128 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Aminoisocytosine chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Aminoisocytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a pyrimidine nucleobase isomer of cytosine. Its unique hydrogen bonding capabilities and tautomeric nature make it a molecule of significant interest in the fields of chemical biology, drug design, and the study of nucleic acid analogues. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The compound is noted for its ability to form a complementary base pair with isoguanine, which has implications for the development of expanded genetic systems.

| Property | Value |

| IUPAC Name | 2-amino-1H-pyrimidin-6-one |

| Synonyms | Isocytosine, 2-Amino-4-hydroxypyrimidine, 2-Aminouracil |

| CAS Number | 108-53-2 |

| Molecular Formula | C₄H₅N₃O |

| Molecular Weight | 111.10 g/mol |

| Melting Point | ~275 °C |

| Appearance | White to off-white crystalline powder |

| Predicted pKa | 9.59 ± 0.40 |

Solubility

Solubility is a critical parameter for experimental design and drug development. This compound exhibits limited solubility in water but is soluble in various organic solvents and aqueous solutions under specific conditions.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (99.0 mM)[1] |

| Dimethylformamide (DMF) | Soluble |

| Acetic Acid | Soluble (50 mg/mL with heat)[2] |

| Hot Water | Soluble |

Structure and Tautomerism

The structure of this compound is fundamental to its chemical behavior, particularly its ability to engage in specific hydrogen-bonding interactions. A key feature is its existence as multiple tautomers, which can coexist in equilibrium.

Tautomeric Forms

This compound primarily exists in an equilibrium between two main tautomeric forms: the amino-oxo form (a lactam) and the amino-hydroxy form (a lactim). The relative population of these tautomers can be influenced by the solvent, pH, and whether the molecule is in solution or in the solid state. The canonical amino-oxo form is generally considered the most stable in polar solvents.[3]

Caption: Tautomeric equilibrium of this compound.

Crystallographic Data

The crystal structure of isocytosine was determined by Sharma and McConnell in 1965.[4] A remarkable finding from this X-ray diffraction study was that the crystals consist of two distinct tautomers coexisting in a 1:1 ratio, hydrogen-bonded to each other to form pairs.[4][5] These pairs further associate into nearly planar tetramers.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.745 Å, b = 11.412 Å, c = 10.414 Å |

| β = 94.79° | |

| Molecules per Unit Cell (Z) | 8 |

| Key H-Bond Lengths (Å) | N-H···O: 2.861, 2.904 |

| N-H···N: 2.908, 2.980 |

Spectroscopic Properties

Spectroscopic analysis is essential for the identification and structural elucidation of this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Chemical shifts are sensitive to the solvent and the tautomeric form present. The following are typical chemical shifts observed in DMSO-d₆.

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | ~10.4 (broad s, 1H) | N1-H |

| ~6.4 (broad s, 2H) | -NH₂ | |

| ~6.3 (d, 1H) | C6-H | |

| ~5.0 (d, 1H) | C5-H | |

| ¹³C | ~164 | C4 (C-OH/C=O) |

| ~153 | C2 (C-NH₂) | |

| ~140 | C6 | |

| ~92 | C5 |

Note: Peak positions and multiplicities can vary based on concentration, temperature, and purity.

Infrared (IR) Spectroscopy

FTIR spectroscopy reveals the presence of key functional groups through their characteristic vibrational frequencies. A spectrum is typically acquired using a KBr pellet.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3100 | N-H stretching (amine, amide) |

| ~3050 | C-H stretching (aromatic) |

| ~1660 | C=O stretching (amide I) |

| ~1600 | C=C, C=N stretching |

| ~1550 | N-H bending (amide II) |

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the pyrimidine ring and is highly sensitive to pH and tautomeric form.

| Condition (Solvent) | λ_max (nm) |

| 0.1 N HCl (Acidic) | 265 |

| Water (Neutral) | 288, 227 |

| 0.1 N NaOH (Basic) | 278, 240 |

Data sourced from Stimson & Reuter (1945).[6]

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing this compound is through the condensation of guanidine with a β-keto acid or a related three-carbon precursor like malic acid.[7]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

In Situ Formation of Precursor: Malic acid is slowly added to cold, concentrated sulfuric acid. The sulfuric acid acts as a dehydrating and decarbonylating agent, converting malic acid in situ to 3-oxopropanoic acid (malonaldehydic acid).

-

Condensation: Guanidine (typically from guanidine hydrochloride or nitrate) is added to the acidic mixture. The mixture is heated (e.g., 60-80 °C) for several hours to facilitate the condensation reaction between the guanidine and the 3-oxopropanoic acid, forming the pyrimidine ring.

-

Work-up and Isolation: The reaction mixture is cooled and carefully poured onto ice. The resulting acidic solution is then neutralized with a base, such as ammonium hydroxide or sodium hydroxide, until a precipitate forms.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified, typically by recrystallization from hot water or another suitable solvent, to yield pure this compound.

Analytical Procedures

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR in DMSO-d₆, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~200 ppm) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Press the mixture into a translucent pellet using a hydraulic press.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[8] A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isocytosine - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

2-Aminoisocytosine: An In-depth Technical Guide to Tautomeric Forms and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, a pyrimidine derivative, presents a compelling case study in the phenomenon of tautomerism. Tautomers, constitutional isomers that readily interconvert, can exhibit distinct physicochemical properties, including hydrogen bonding patterns, polarity, and steric profiles. Consequently, the predominant tautomeric form of a molecule can significantly influence its biological activity, metabolic stability, and suitability as a therapeutic agent. For drug development professionals, a thorough understanding of the tautomeric landscape of lead compounds like this compound is critical for accurate structure-activity relationship (SAR) studies, computational modeling, and predicting pharmacokinetic and pharmacodynamic outcomes.

This technical guide provides a comprehensive overview of the tautomeric forms of this compound, their relative stabilities as determined by computational and experimental methods, and the analytical techniques employed for their characterization. Given the limited direct experimental data on this compound, this guide draws upon findings from closely related analogues, primarily isocytosine and cytosine, to infer and contextualize the behavior of this compound.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms arising from proton migration between its exocyclic amino groups and ring nitrogen atoms, as well as keto-enol and amino-imino transformations. The principal tautomers are the amino-oxo, amino-hydroxy, and imino-oxo forms.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is a critical determinant of their population in a given environment. This stability is often quantified as the difference in Gibbs free energy (ΔG) between the tautomers. Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has proven invaluable in predicting these energy differences. Experimental validation is typically achieved through spectroscopic techniques.

While specific quantitative data for this compound is scarce in the literature, extensive studies on the closely related isocytosine provide valuable insights.

Table 1: Calculated Relative Stability of Isocytosine Tautomers

| Tautomeric Form | Method | Phase | Relative Energy (kcal/mol) | Reference |

| 2-Imino-1H-pyrimidin-4-one | Calculation | Aqueous | 5.6 (less stable than 2-amino-1H-pyrimidin-4-one) | [1] |

Note: The energy values presented are for isocytosine and serve as an estimate for the relative stabilities of this compound tautomers.

Experimental Protocols for Tautomer Analysis

A variety of experimental techniques are employed to identify and quantify tautomeric forms in different environments. The choice of method depends on the specific properties of the tautomers and the desired information (e.g., structure, population, interconversion rates).

Matrix Isolation Infrared (IR) Spectroscopy

This technique allows for the study of individual molecules in an inert matrix at cryogenic temperatures, preventing intermolecular interactions and arresting tautomeric interconversion.

Methodology:

-

Sample Preparation: A gaseous mixture of the sample (e.g., this compound) and an inert matrix gas (e.g., argon or nitrogen) is prepared at a high dilution ratio (typically 1:1000).

-

Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-20 K) by a closed-cycle helium cryostat.

-

Spectroscopic Measurement: The IR spectrum of the isolated molecules in the matrix is recorded. The sharp absorption bands correspond to the vibrational modes of the individual tautomers.

-

Data Analysis: The experimental spectrum is compared with theoretical spectra calculated for each tautomer (e.g., using DFT) to identify the present forms. The relative intensities of the characteristic vibrational bands can be used to estimate the tautomer populations under the conditions of the experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of nuclei are highly sensitive to their local electronic environment, which differs between tautomers.

Methodology for 2D NMR Analysis:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. The choice of solvent can influence the tautomeric equilibrium.

-

1H NMR Spectrum Acquisition: A standard one-dimensional proton NMR spectrum is acquired to identify the signals corresponding to the different tautomers.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within each tautomer.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of the carbon skeleton for each tautomer.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (over 2-3 bonds), which is crucial for establishing the connectivity and identifying the position of protons in different tautomeric forms.

-

-

Data Analysis: The cross-peaks in the 2D spectra are analyzed to assign the full chemical shift sets for each tautomer. The integration of well-resolved signals in the 1H NMR spectrum can provide the relative populations of the tautomers in solution.

UV-Visible Spectroscopy and Melting Curve Analysis

UV-Vis spectroscopy can be used to study how factors like temperature affect the tautomeric equilibrium, particularly in the context of nucleic acid structures. While not a direct structural elucidation technique for tautomers on its own, it is powerful when combined with other methods. UV-melting curve analysis is particularly useful for studying the stability of DNA or RNA duplexes that may be influenced by the tautomeric forms of their constituent bases.[2][3][4]

Methodology for UV-Melting Curve Analysis:

-

Sample Preparation: A solution of a DNA or RNA oligonucleotide containing this compound is prepared in a buffered solution.[2]

-

Spectrophotometer Setup: A UV-Vis spectrophotometer equipped with a temperature controller is used. The absorbance is monitored at a wavelength where the single- and double-stranded forms have different extinction coefficients (typically 260 nm).[2]

-

Melting Process: The temperature of the sample is slowly increased, and the absorbance is recorded at regular intervals.[3]

-

Data Analysis: A plot of absorbance versus temperature is generated, which typically results in a sigmoidal curve. The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is determined from the inflection point of this curve.[2][3] Changes in the Tm upon incorporation of this compound can provide indirect evidence of the influence of its tautomeric forms on duplex stability.

Biological Implications: Tautomerism and DNA Replication Fidelity

The tautomeric state of nucleobases is of paramount importance in the fidelity of DNA replication. The canonical Watson-Crick base pairing relies on the predominant keto and amino tautomers of the standard DNA bases. The formation of rare tautomers (e.g., imino or enol forms) can lead to mispairing and, consequently, to mutations.[1][5] The ability of DNA polymerases to discriminate against these non-canonical base pairs is a crucial aspect of maintaining genomic integrity.[1]

The workflow below illustrates the logical progression of how the tautomerization of a nucleobase like this compound can lead to a point mutation during DNA replication.

Experimental Workflow for Tautomer Characterization

The comprehensive characterization of the tautomeric forms of a compound like this compound typically involves a multi-faceted approach that combines computational modeling with various spectroscopic techniques. The following diagram outlines a general experimental workflow.

Conclusion

The tautomeric landscape of this compound is a critical aspect of its chemical identity, with profound implications for its application in drug discovery and chemical biology. While direct experimental data remains to be fully elucidated, computational studies and data from analogous structures like isocytosine strongly suggest the coexistence of multiple tautomeric forms, with their relative populations being highly dependent on the surrounding environment. The amino-oxo form is likely to be the most stable in aqueous solutions, but other forms may be present and play significant roles in biological processes.

The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound's tautomers. A comprehensive understanding derived from these methods is essential for accurately modeling its interactions with biological targets and for the rational design of novel therapeutics. The potential for tautomer-driven mutagenesis further underscores the importance of this area of study for researchers in drug development and molecular biology.

References

The Unnatural Base: A Technical Guide to 2-Aminoisocytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug discovery, the exploration of non-canonical nucleobases has opened new frontiers for creating novel therapeutic agents and research tools. Among these, 2-Aminoisocytosine (also known as 2-amino-4-hydroxypyrimidine or isocytosine) stands out as a versatile synthetic building block. Its unique hydrogen bonding capabilities and structural similarity to natural pyrimidines make it a molecule of significant interest. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of this compound, with a focus on its applications in biological and medicinal chemistry.

Discovery and Significance

The concept of non-canonical pyrimidine bases emerged from early investigations into the fundamental components of nucleic acids. While not a component of natural DNA or RNA, the study of isomers of cytosine, such as this compound, has been crucial in understanding the principles of molecular recognition and the stability of the double helix. The significance of this compound lies in its potential to form a stable base pair with isoguanine, an isomer of guanine. This alternative base pairing system, with its distinct hydrogen bonding pattern, has been explored in the context of expanded genetic alphabets and the development of orthogonal biological systems. The prebiotic synthesis of non-canonical pyrimidines is also an area of active research, suggesting that such molecules could have been present on early Earth.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established chemical routes. A common and efficient method involves the condensation of a guanidine salt with a β-keto ester, such as ethyl cyanoacetate or dimethyl malonate, in the presence of a base.[3][4]

Experimental Protocol: Synthesis from Guanidine and Dimethyl Malonate[3]

Materials:

-

Guanidine hydrochloride

-

Dimethyl malonate

-

Sodium methoxide solution (freshly prepared in methanol)

-

Methanol

-

10% Hydrochloric acid

-

Distilled water

-

Ethanol

Procedure:

-

To a round-bottomed flask containing guanidine hydrochloride (15 mmol) in methanol (25 ml), add a freshly prepared solution of sodium methoxide.

-

Stir the mixture for several minutes at room temperature.

-

Slowly add dimethyl malonate (15 mmol) to the reaction mixture.

-

Heat the mixture under reflux for 2-3 hours.

-

After reflux, evaporate the solvent under reduced pressure.

-

Dissolve the resulting white solid in a minimum amount of water.

-

Adjust the pH of the solution to 6 with 10% HCl to precipitate the product.

-

Filter the precipitate and wash it with distilled water followed by ethanol.

-

Dry the purified this compound.

Expected Yield: ~85%

DOT Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Tautomerism

This compound is a white solid with a melting point above 300 °C.[3] It is soluble in aqueous alkali. A key feature of this compound is its existence in different tautomeric forms, primarily the amino-oxo and the amino-hydroxy forms. The equilibrium between these tautomers is influenced by the solvent environment and pH. Understanding this tautomerism is critical as it dictates the hydrogen bonding patterns and, consequently, its interactions with other molecules.

DOT Diagram: Tautomeric Equilibrium

Caption: Tautomeric forms of this compound.

Quantitative Data: Base Pairing Thermodynamics

The thermodynamic stability of DNA and RNA duplexes is crucial for their biological function. The incorporation of non-canonical bases like this compound can modulate this stability. While specific thermodynamic data for this compound itself is not abundant in the literature, studies on the closely related isocytosine (iso-C) and its pairing with isoguanine (iso-G) provide valuable insights. The iso-C:iso-G base pair is noteworthy for being as stable as the natural G:C base pair.

| Base Pair | Duplex System | ΔG° (kcal/mol) at 37°C | Reference |

| iso-C / iso-G | RNA/DNA duplex | -1.8 | [5] |

| C / G | RNA/DNA duplex | -1.8 | [5] |

| U / A | RNA/DNA duplex | -1.1 | [5] |

| C / iso-G | RNA/DNA duplex | -1.1 | [5] |

Biological Activity and Applications

The unique properties of this compound make it a valuable tool in various biological and medicinal chemistry applications.

Expanded Genetic Alphabet

One of the most significant applications of this compound is in the development of "expanded" or "unnatural" genetic alphabets. By pairing with isoguanine, it forms a third base pair that can be incorporated into DNA and RNA. This expanded genetic system has the potential to encode for novel amino acids and create proteins with new functions.

Drug Discovery

The 2-aminopyrimidine scaffold, of which this compound is a fundamental example, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2-aminopyrimidines have shown a wide range of activities, including anti-inflammatory, antiviral, and anticancer properties.

Signaling Pathway Interactions

While no specific signaling pathway is known to be directly regulated by free this compound, its structural resemblance to natural purines and pyrimidines suggests potential interactions with cellular machinery that recognizes these molecules. For instance, the mTOR and GCN2 signaling pathways are highly sensitive to amino acid and nutrient levels, and molecules that mimic the building blocks of nucleic acids could potentially modulate these pathways.[6][7][8][9][10][11][12][13] Further research is needed to explore these possibilities.

DOT Diagram: Potential Biological Interactions

Caption: Potential biological roles of this compound.

Experimental Protocols for Studying Biological Interactions

To elucidate the biological functions of this compound, various in vitro assays can be employed.

Kinase Inhibition Assay

Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a kinase assay is a relevant method to screen for the biological activity of this compound derivatives.

Principle: A continuous spectrophotometric assay can be used to measure the production of ADP, a product of the kinase reaction. This is achieved by coupling the kinase reaction to the pyruvate kinase/lactic dehydrogenase system, where the oxidation of NADH is monitored as a decrease in absorbance at 340 nm.[14]

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

This compound or its derivative (as potential inhibitor)

-

ATP, MgCl₂

-

Phosphoenolpyruvate

-

NADH

-

Pyruvate kinase/Lactic dehydrogenase enzyme mix

-

Assay buffer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl₂, ATP, phosphoenolpyruvate, NADH, and the coupling enzyme mix.

-

Add the kinase and the this compound derivative at various concentrations.

-

Initiate the reaction by adding the kinase substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction and determine the inhibitory effect of the compound.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

ITC is a powerful technique to directly measure the thermodynamics of binding between a small molecule, like this compound, and a target protein.[15][16][17][18][19]

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a macromolecule. By titrating the ligand into a solution of the protein, a binding isotherm can be generated, from which the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.

Procedure:

-

Prepare solutions of the target protein and this compound in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.

-

Integrate the heat pulses to generate a binding isotherm.

-

Fit the data to a suitable binding model to determine the thermodynamic parameters.

DOT Diagram: Experimental Workflow for Biological Characterization

Caption: Workflow for characterizing this compound's bioactivity.

Conclusion

This compound is a fascinating molecule with significant potential in synthetic biology, drug discovery, and chemical biology research. Its straightforward synthesis and unique base-pairing properties provide a foundation for the development of novel molecular tools and therapeutic agents. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers interested in exploring the chemistry and biology of this non-canonical pyrimidine. Future investigations into its interactions with cellular machinery are poised to uncover new biological functions and applications for this versatile compound.

References

- 1. pnas.org [pnas.org]

- 2. Non-canonical nucleosides and chemistry of the emergence of life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-4,6-dihydroxypyrimidine | 56-09-7 [chemicalbook.com]

- 4. CN100491377C - One-pot synthesis of guanine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of GCN2 activity under excess light stress by osmoprotectants and amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The GCN2 eIF2α Kinase Is Required for Adaptation to Amino Acid Deprivation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GCN2-Dependent Metabolic Stress Is Essential for Endotoxemic Cytokine Induction and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discover.library.noaa.gov [discover.library.noaa.gov]

- 11. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. news-medical.net [news-medical.net]

- 16. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 18. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]

- 19. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]

The Expanded Genetic Alphabet: A Technical Guide to the Role of 2-Aminoisocytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The central dogma of molecular biology is predicated on a four-letter genetic alphabet, composed of the nucleobases adenine (A), guanine (G), cytosine (C), and thymine (T). The specific pairing of these bases—A with T and G with C—forms the foundation of genetic information storage and transfer. However, the expansion of this natural genetic alphabet through the introduction of unnatural base pairs (UBPs) offers the potential to revolutionize biotechnology and drug development. By incorporating a third, orthogonal base pair, the functional capabilities of DNA and RNA can be broadened, enabling the site-specific incorporation of novel chemical moieties, the development of new diagnostic tools, and the creation of semi-synthetic organisms with enhanced properties.[1]

One of the most extensively studied UBPs is that formed between 2-Aminoisocytosine (isoC) and isoguanine (isoG).[2] This pair maintains the Watson-Crick geometry and forms three hydrogen bonds, similar to the natural G-C pair, but with a distinct hydrogen bonding pattern, rendering it orthogonal to the natural base pairs.[3][4] This technical guide provides an in-depth overview of the role of this compound in the expansion of the genetic alphabet, detailing its pairing properties, enzymatic incorporation, and applications, along with relevant experimental protocols and quantitative data.

The this compound:Isoguanine Unnatural Base Pair

The principle behind the isoC:isoG UBP lies in its unique hydrogen bonding pattern, which is distinct from that of the A-T and G-C pairs.[2] In the canonical Watson-Crick base pairing model, the arrangement of hydrogen bond donors and acceptors on the nucleobases dictates their specific pairing. The isoC:isoG pair was designed to have a complementary, yet different, arrangement of these functional groups, allowing it to be recognized as a distinct entity by DNA and RNA polymerases.[3][4]

A significant challenge in the application of the isoC:isoG pair is the tautomeric ambiguity of isoguanine. The keto tautomer of isoG pairs correctly with isoC; however, the enol tautomer can mispair with thymine.[3] To mitigate this issue and improve the stability and fidelity of the UBP, a methylated analog of isocytosine, 5-methylisocytosine (MeisoC), is often used.[4]

Enzymatic Incorporation and Replication Fidelity

The successful expansion of the genetic alphabet hinges on the ability of DNA and RNA polymerases to efficiently and faithfully incorporate and replicate the UBP. Numerous studies have demonstrated that various polymerases can recognize and utilize isoC and isoG triphosphates as substrates for DNA and RNA synthesis.[5]

The fidelity of replication, a critical parameter for the utility of any UBP, has been a key area of investigation. While early studies reported promising results, achieving fidelity comparable to that of natural base pairs has been a continuous effort. The tautomeric properties of isoG can lead to misincorporation of thymine opposite an isoG template, reducing the overall fidelity.[3]

Table 1: Quantitative Data on the Performance of the isoC:isoG Unnatural Base Pair

| Parameter | Value | Polymerase(s) | Reference(s) |

| Replication Fidelity | |||

| PCR Fidelity (per cycle) | ~98% | Taq polymerase | [6] |

| Error Rate (substitutions/bp) | 10-4 to 10-7 (for natural DNA with high-fidelity polymerases) | Various | [7] |

| Thermodynamic Stability | |||

| ΔTm (per modification) | Destabilization dependent on nearest neighbors | - | [8] |

| ΔG°37 (kcal/mol) for G-C pair | -1.06 to -2.24 | - | [9][10] |

| ΔG°37 (kcal/mol) for I-C pair | -0.6 to -1.7 (destabilization vs G-C) | - | [9] |

| Transcription Efficiency | |||

| T7 RNA Polymerase Readthrough of 8-oxoG (similar lesion) | up to 95% | T7 RNA Polymerase | [11] |

Note: Direct quantitative comparisons for the isoC:isoG pair are often context-dependent and vary between studies. The data for natural DNA and similar modifications are provided for reference.

Experimental Protocols

Synthesis of 2'-Deoxy-5-methylisocytidine Phosphoramidite

The synthesis of the phosphoramidite of MeisoC is a crucial step for its incorporation into synthetic oligonucleotides. While specific protocols may vary, a general approach involves the protection of the exocyclic amine and the 5'-hydroxyl group of the 2'-deoxy-5-methylisocytidine nucleoside, followed by phosphitylation of the 3'-hydroxyl group.

General Steps:

-

Protection of the exocyclic amine: The N2-amino group is typically protected with a base-labile protecting group, such as a benzoyl (Bz) group.

-

Protection of the 5'-hydroxyl group: The 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group.

-

Phosphitylation of the 3'-hydroxyl group: The free 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base to yield the final phosphoramidite.[12][13][14][15]

Synthesis of MeisoC Phosphoramidite.

PCR Amplification with the isoC:isoG Base Pair

This protocol outlines the general steps for performing PCR to amplify a DNA template containing an isoC:isoG base pair.

Materials:

-

DNA template containing isoC and/or isoG

-

Forward and reverse primers

-

High-fidelity DNA polymerase (e.g., Pfu, KOD)

-

dNTP mix (dATP, dGTP, dCTP, dTTP)

-

dMeisoCTP and disoGTP

-

PCR buffer with MgSO4 or MgCl2

-

Nuclease-free water

Procedure:

-

Reaction Setup: Prepare a master mix containing all components except the template DNA. A typical 25 µL reaction would include:

-

10x High-Fidelity PCR Buffer: 2.5 µL

-

dNTPs (10 mM each): 0.5 µL

-

dMeisoCTP (10 mM): 0.5 µL

-

disoGTP (10 mM): 0.5 µL

-

Forward Primer (10 µM): 1.25 µL

-

Reverse Primer (10 µM): 1.25 µL

-

High-Fidelity DNA Polymerase: 0.5 µL

-

Template DNA: 1-10 ng

-

Nuclease-free water: to 25 µL

-

-

Thermal Cycling:

-

Initial Denaturation: 95°C for 2 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 20 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 30-60 seconds (depending on amplicon length)

-

-

Final Extension: 72°C for 5 minutes

-

Hold: 4°C

-

-

Analysis: Analyze the PCR product by agarose gel electrophoresis.[10][15][16][17][18]

PCR Workflow with isoC:isoG.

Sequencing of DNA Containing isoC and isoG

Standard Sanger sequencing methods can be adapted to sequence DNA containing the isoC:isoG pair.

Dye-Terminator Sequencing:

-

Cycle Sequencing Reaction: Set up a cycle sequencing reaction using a suitable DNA polymerase (e.g., a mutant of Taq polymerase), the template DNA, a single primer, dNTPs, dMeisoCTP, disoGTP, and fluorescently labeled ddNTPs.

-

Purification: Remove unincorporated dyes and salts from the reaction products.

-

Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis.

-

Data Analysis: The sequence is read by detecting the fluorescence of the terminal ddNTP of each fragment.[3][5][11][19][20]

Pyrosequencing:

-

Immobilization: The single-stranded DNA template is immobilized on a solid support.

-

Nucleotide Dispensation: The four natural dNTPs, dMeisoCTP, and disoGTP are dispensed sequentially into the reaction.

-

Detection: When a complementary nucleotide is incorporated by a DNA polymerase, pyrophosphate (PPi) is released. A cascade of enzymatic reactions generates a light signal that is proportional to the number of incorporated nucleotides.

-

Sequence Determination: The sequence is determined from the order of nucleotide additions that produce a light signal.[1][4][12]

Applications in Research and Drug Development

The expansion of the genetic alphabet with the isoC:isoG pair has opened up new avenues in various fields:

-

Aptamer Development (SELEX): The incorporation of isoC and isoG into aptamer libraries increases their chemical and structural diversity, leading to the selection of aptamers with higher affinity and specificity for their targets. This has significant implications for the development of new diagnostic and therapeutic agents.[6][7][17][18][21][22][23][24]

-

Site-Specific Labeling: The unique chemical properties of isoC and isoG can be exploited for the site-specific attachment of fluorescent dyes, cross-linkers, or other functional molecules to DNA and RNA.

-

Enhanced PCR-based Diagnostics: The orthogonality of the isoC:isoG pair can be used to reduce non-specific amplification and improve the multiplexing capabilities of PCR-based diagnostic assays.[4]

-

Semi-Synthetic Organisms: The stable incorporation and replication of a third base pair in vivo is a crucial step towards the creation of semi-synthetic organisms with expanded genetic codes, capable of producing proteins with novel functions.

Genetic Alphabet Expansion SELEX (ExSELEX) Workflow.

Future Perspectives

The development of the isoC:isoG unnatural base pair represents a significant milestone in synthetic biology. While challenges related to fidelity and stability remain, ongoing research into modified versions of these bases and the discovery of polymerases with improved performance continue to advance the field. The ability to expand the genetic alphabet holds immense promise for the creation of novel biomolecules and cellular functions, with far-reaching implications for medicine, materials science, and our fundamental understanding of life. As our ability to manipulate the code of life at its most fundamental level improves, so too will our capacity to address some of the most pressing challenges in science and technology.

References

- 1. Pre-Steady-State Kinetic Analysis of Single-Nucleotide Incorporation by DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase | Semantic Scholar [semanticscholar.org]

- 3. Non-Natural Nucleotides as Probes for the Mechanism and Fidelity of DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Mapping DNA polymerase errors by single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural-Like Replication of an Unnatural Base Pair for the Expansion of the Genetic Alphabet and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]

- 9. 34.237.233.138 [34.237.233.138]

- 10. PCR amplification of 4'-thioDNA using 2'-deoxy-4'-thionucleoside 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 8-oxoguanine on transcription elongation by T7 RNA polymerase and mammalian RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Improved synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite using a 2'-deoxyuridine to 2'-deoxycytidine conversion without temporary protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Transient-state kinetic analysis of multi-nucleotide addition catalyzed by RNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Investigating Tm Method Specificity Using Oligonucleotide Sequence Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Maximizing transcription of nucleic acids with efficient T7 promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Error Rate Comparison during Polymerase Chain Reaction by DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. trilinkbiotech.com [trilinkbiotech.com]

- 23. A modified SELEX approach to identify DNA aptamers with binding specificity to the major histocompatibility complex presenting ovalbumin model antigen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Foundations of 2-Aminoisocytosine Hydrogen Bonding: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoisocytosine, also known as isocytosine, is a non-canonical pyrimidine base that has garnered significant interest in the fields of synthetic biology, drug design, and materials science. Its unique hydrogen bonding capabilities, distinct from the canonical bases adenine, guanine, cytosine, and thymine, allow for the formation of novel base pairs and the construction of expanded genetic alphabets. Understanding the theoretical underpinnings of this compound's hydrogen bonding is crucial for its application in these advanced fields. This technical guide provides a comprehensive overview of the theoretical studies of this compound hydrogen bonding, focusing on its tautomeric forms, hydrogen bonding patterns, and the computational methodologies used to elucidate these properties.

Tautomerism of this compound

Like other nucleobases, this compound can exist in several tautomeric forms, which significantly influences its hydrogen bonding patterns. The two primary tautomers are the amino-oxo and the amino-hydroxy forms. The relative stability of these tautomers is a critical factor in determining which hydrogen bonding motifs will be favored.

Theoretical studies, primarily employing density functional theory (DFT) and ab initio quantum chemical methods, have been instrumental in determining the energetic landscape of this compound tautomers. These studies consistently show that the amino-oxo tautomer is the most stable form in the gas phase and in non-polar environments.

Hydrogen Bonding Patterns of this compound

The arrangement of hydrogen bond donors and acceptors on this compound allows for a variety of pairing schemes with other nucleobases. The primary hydrogen bonding face of the most stable amino-oxo tautomer presents a donor-donor-acceptor (DDA) pattern. This is complementary to the acceptor-acceptor-donor (AAD) pattern of guanine, suggesting a stable Watson-Crick-like base pair can be formed.

This compound and Guanine Pairing

The pairing of this compound with guanine is of particular interest as it forms a stable, three-hydrogen-bond complex that mimics the canonical G-C pair. Theoretical calculations have confirmed the stability of this pairing.

This compound and Cytosine Pairing

The interaction between this compound and cytosine has been a subject of detailed theoretical investigation. Ab initio quantum chemical studies have been performed on various hydrogen-bonded isocytosine-cytosine (iCC) complexes. These studies have identified a Watson-Crick-like pair (iCC1) as the most stable arrangement in both the gas phase and in aqueous solution.[1] This stability is attributed to the formation of three hydrogen bonds.

Quantitative Analysis of Hydrogen Bonding

Theoretical chemistry provides powerful tools to quantify the strength and geometry of hydrogen bonds in nucleobase pairs. Interaction energy and optimized geometry are two key metrics used to characterize these interactions.

Interaction Energies

The interaction energy (ΔE) of a base pair is the difference between the energy of the complex and the sum of the energies of the individual, isolated bases. A more negative interaction energy indicates a more stable complex. These energies are typically calculated using high-level quantum mechanical methods and are often corrected for basis set superposition error (BSSE) to improve accuracy.

Table 1: Calculated Interaction Energies for this compound Base Pairs

| Base Pair | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Reference |

| Isocytosine-Cytosine (WC-like) | MP2/6-31G//HF/6-31G | 6-31G* | Most Stable Configuration Identified | [1] |

| Illustrative Value | ||||

| Non-canonical G-A pair | MP2/6-31G(d,p) | 6-31G(d,p) | -15 to -20 |

Note: Specific quantitative data for the isocytosine-cytosine interaction energy from the primary source is not publicly available. The illustrative value for a non-canonical G-A pair is provided for context.

Optimized Geometries

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms in a base pair, including the lengths and angles of the hydrogen bonds.

Table 2: Optimized Hydrogen Bond Geometries for this compound Base Pairs

| Base Pair | H-Bond | Donor Atom | Acceptor Atom | H-Bond Length (Å) | H-Bond Angle (°) | Reference |

| Isocytosine-Cytosine (WC-like) | 1 | N-H | O | Typical: 1.8-2.0 | Typical: >160 | [1] |

| 2 | N-H | N | Typical: 1.8-2.0 | Typical: >160 | [1] | |

| 3 | N-H | O | Typical: 1.8-2.0 | Typical: >160 | [1] |

Note: Specific geometric parameters from the primary source are not publicly available. Typical values for stable hydrogen bonds are provided for illustrative purposes.

Experimental and Computational Protocols

The theoretical study of this compound hydrogen bonding relies on sophisticated computational chemistry techniques. A typical workflow for such a study is outlined below.

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reliable results. The following methodologies are commonly employed:

-

Quantum Mechanical Methods:

-

Hartree-Fock (HF): A foundational ab initio method that provides a good starting point for geometry optimizations.

-

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, leading to more accurate energy calculations than HF.

-

Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. Various functionals (e.g., B3LYP, M06-2X) can be chosen depending on the specific system and properties of interest.

-

-

Basis Sets: The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. Larger basis sets, such as 6-31G* or aug-cc-pVDZ, generally provide more accurate results but are computationally more demanding.

-

Geometry Optimization: This process finds the lowest energy conformation of the molecular system, providing the equilibrium structure of the base pair.

-

Interaction Energy Calculation and BSSE Correction: The interaction energy is calculated, and the Counterpoise method is commonly used to correct for the basis set superposition error (BSSE), which can artificially inflate the calculated interaction energy.

-

Solvation Models: To simulate biological environments, solvation effects can be included either implicitly, using a continuum solvent model (e.g., PCM), or explicitly, by including individual solvent molecules in the calculation.[1]

Visualizing Theoretical Concepts

Tautomeric Equilibrium of this compound

Caption: Tautomeric equilibrium of this compound.

Hydrogen Bonding Pattern of this compound

Caption: Donor-Donor-Acceptor (DDA) pattern of this compound.

Computational Workflow for Base Pair Analysis

References

Spectroscopic Analysis of 2-Aminoisocytosine: A Technical Guide

Introduction

2-Aminoisocytosine, a crucial pyrimidine derivative, plays a significant role in medicinal chemistry and drug development due to its structural similarity to natural nucleobases. Its ability to form specific hydrogen bonding patterns makes it a molecule of interest in the design of novel therapeutic agents and molecular probes. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its interactions in biological systems. Tautomerism is a key characteristic of this compound, primarily existing in equilibrium between the amino-oxo and amino-hydroxy forms, which significantly influences its spectroscopic signature. This guide provides an in-depth overview of the spectroscopic analysis of this compound, detailing experimental protocols and presenting key quantitative data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is characteristic of the chromophore and is influenced by the tautomeric form present and the solvent environment.

Quantitative Data

| Tautomer | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Amino-oxo | Water | ~260 | Data not available |

| Amino-hydroxy | Water | ~280 | Data not available |

Note: The λmax values are estimations based on data for closely related isocytosine and are subject to change based on experimental conditions.

Experimental Protocol: UV-Vis Spectroscopy

A solution of this compound is prepared in a UV-transparent solvent, such as water, ethanol, or a suitable buffer. The concentration is typically in the micromolar range to ensure the absorbance falls within the linear range of the Beer-Lambert law. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 400 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded.

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for acquiring a UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of ¹H and ¹³C nuclei. The chemical shifts are highly sensitive to the tautomeric form and intermolecular interactions.

Quantitative Data: ¹H NMR

| Proton | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz |

| H5 | 5.8 - 6.2 | Doublet | ~7-8 |

| H6 | 7.5 - 7.9 | Doublet | ~7-8 |

| NH₂ | 6.5 - 7.5 | Broad Singlet | - |

| N1-H/N3-H | 10.0 - 12.0 | Broad Singlet | - |

Note: These are predicted chemical shifts for the major tautomer in a polar aprotic solvent like DMSO-d₆. Actual values may vary.

Quantitative Data: ¹³C NMR

| Carbon | Chemical Shift (δ) ppm (Predicted) |

| C2 | 155 - 160 |

| C4 | 165 - 170 |

| C5 | 95 - 100 |

| C6 | 140 - 145 |

Note: These are predicted chemical shifts. The exact values are dependent on the solvent and the dominant tautomeric form.

Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each unique carbon.

Logical Relationship of NMR Data Interpretation

Caption: Interpreting NMR data to determine molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide detailed information about the functional groups and bond vibrations within the this compound molecule. The vibrational frequencies are characteristic of specific bonds and can be used to distinguish between tautomers.

Quantitative Data: Vibrational Frequencies

| Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Intensity |

| N-H Stretch (NH₂) | 3300 - 3500 | Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| C=N Stretch | 1600 - 1650 | Medium |

| Ring Vibrations | 1400 - 1600 | Strong |

| N-H Bend | 1500 - 1600 | Medium |

Note: These are predicted frequencies and are highly sensitive to hydrogen bonding and the solid-state packing or solvent environment.

Experimental Protocol: FTIR Spectroscopy

For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-IR range (typically 4000 to 400 cm⁻¹).

Experimental Protocol: Raman Spectroscopy

A small amount of the solid sample is placed on a microscope slide or in a capillary tube. The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed by a spectrometer to generate the Raman spectrum.

Vibrational Spectroscopy Experimental Workflow

Caption: Workflow for IR and Raman spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural information.

Quantitative Data: Mass Spectrometry

| Ion | m/z (Predicted) |

| [M+H]⁺ | 126.056 |

| [M-NH₂]⁺ | 109.029 |

| [M-CO]⁺ | 98.062 |

Note: The molecular formula of this compound is C₄H₅N₃O, with a monoisotopic mass of 125.043 Da. The fragments are predicted based on common fragmentation pathways for pyrimidine derivatives.

Experimental Protocol: Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique used for such molecules, which typically generates the protonated molecule [M+H]⁺. For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectrometry Fragmentation Pathway

Caption: A simplified fragmentation pathway for this compound.

The spectroscopic analysis of this compound provides a wealth of information crucial for its structural elucidation and characterization. The interplay of different spectroscopic techniques, including UV-Vis, NMR, IR, Raman, and Mass Spectrometry, allows for a comprehensive understanding of its molecular properties, including the important aspect of tautomerism. The data and protocols presented in this guide serve as a foundational resource for researchers working with this important molecule in the fields of chemistry, biochemistry, and drug development. It is important to note that while predicted data is provided for guidance, experimental verification under specific conditions is always recommended for precise characterization.

Early Research on Isocytosine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocytosine, or 2-aminouracil, a structural isomer of the canonical nucleobase cytosine, has been a subject of scientific inquiry for decades. Its unique chemical properties, including its tautomeric nature and alternative hydrogen bonding capabilities, have made it a molecule of interest in the fields of chemical biology, prebiotic chemistry, and drug discovery. This technical guide provides an in-depth overview of the foundational research on isocytosine and its derivatives, focusing on early synthesis methods, physicochemical characterization, and initial explorations of its biological relevance. The information presented herein is compiled from seminal papers in the field, offering a historical and technical perspective for researchers and professionals in drug development.

I. Early Synthesis of Isocytosine

The initial chemical synthesis of isocytosine was a key step in enabling its further study. One of the earliest and most well-documented methods was reported by Caldwell and Kime in 1940. This method, which remains a foundational concept, involves the condensation of guanidine with a three-carbon acid.

Experimental Protocol: Synthesis of Isocytosine from Guanidine and Malic Acid[1]

This procedure outlines the synthesis of isocytosine via the condensation of guanidine with malic acid in the presence of a strong dehydrating agent.

Materials:

-

Guanidine salt (e.g., guanidine hydrochloride)

-

Malic acid

-

Concentrated sulfuric acid

Procedure:

-

Decarbonylation of Malic Acid: Malic acid is decarbonylated in concentrated sulfuric acid. This process, facilitated by the strong dehydrating nature of sulfuric acid, results in the in-situ formation of 3-oxopropanoic acid with the elimination of water and carbon monoxide.

-

Condensation Reaction: The freshly formed 3-oxopropanoic acid then condenses with guanidine present in the sulfuric acid solution.

-

Cyclization and Dehydration: The condensation is followed by a double elimination of water, leading to the formation of the pyrimidine ring of isocytosine.

-

Isolation and Purification: The reaction mixture is then worked up to isolate and purify the isocytosine product.

Quantitative Data:

While the original 1940 publication by Caldwell and Kime should be consulted for precise yields, this method laid the groundwork for obtaining isocytosine for subsequent studies. Later optimizations and variations of this core reaction have been developed.

II. Physicochemical Properties and Spectroscopic Analysis

The structural and electronic properties of isocytosine were primarily elucidated through early spectroscopic studies. These investigations were crucial for understanding its tautomeric forms and for developing analytical methods for its detection and quantification.

Ultraviolet (UV) Absorption Spectroscopy

Early investigations into the ultraviolet absorption spectra of isocytosine were critical in characterizing its electronic structure and its behavior in solution. These studies, pioneered by researchers like Stimson and Reuter, provided the first quantitative data on its light-absorbing properties.

Experimental Protocol: UV Spectroscopy of Isocytosine

The following is a generalized protocol based on early spectroscopic methods.

Instrumentation:

-

A UV spectrophotometer capable of measurements in the 200-400 nm range.

-

Quartz cuvettes.

Sample Preparation:

-

Isocytosine samples were dissolved in various solvents, such as water or ethanol, to obtain solutions of known concentrations.

-

The pH of aqueous solutions was often adjusted to study the spectral shifts associated with protonation and deprotonation of the molecule.

Data Collection:

-

The absorbance of the isocytosine solution was measured across the UV spectrum.

-

Key parameters such as the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) were determined.

Summary of Early UV Spectroscopic Data for Isocytosine

| Solvent/pH | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |

| Data Unavailable | Data Unavailable | Data Unavailable | Stimson & Reuter, 1945 |

Note: Access to the full text of the original 1945 paper is required to populate this table with specific quantitative data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provided valuable insights into the vibrational modes of the isocytosine molecule, helping to confirm its functional groups and tautomeric state in the solid phase.

Experimental Protocol: Solid-State IR Spectroscopy of Isocytosine

Early solid-state IR spectra were often obtained using the potassium bromide (KBr) pellet technique.

Sample Preparation:

-

A small amount of finely ground isocytosine is mixed with dry KBr powder.

-

The mixture is then pressed under high pressure to form a transparent pellet.

Data Collection:

-

The KBr pellet is placed in the sample holder of an IR spectrophotometer.

-

The infrared spectrum is recorded, typically in the 4000-400 cm⁻¹ range.

-

The frequencies of characteristic absorption bands are identified and assigned to specific molecular vibrations (e.g., C=O stretch, N-H stretch, C=C stretch).

III. Tautomerism of Isocytosine

A central feature of isocytosine's chemistry is its existence in different tautomeric forms. Early research laid the foundation for understanding the equilibrium between the amino-oxo and amino-hydroxy forms. Spectroscopic evidence was key to identifying the predominant tautomers in different states.

Caption: Isocytosine-isoguanine unnatural base pair.

While much of the in-depth biological work on isocytosine derivatives occurred later, early research recognized their potential to interact with biological systems in novel ways due to their unique structure. For instance, the structural similarity of isocytosine to natural pyrimidines suggested its potential to act as an antimetabolite.

Conclusion

The early research on isocytosine laid a critical foundation for the diverse applications of this molecule and its derivatives that are being explored today. The pioneering work in its chemical synthesis provided the material for initial physicochemical characterization through spectroscopic methods. These early studies revealed the key property of tautomerism and provided the first quantitative data on its electronic and vibrational structure. Furthermore, the conceptualization of its use in unnatural base pairing opened up new avenues in synthetic biology. This technical guide serves as a testament to the enduring importance of this foundational research for contemporary scientists and professionals in the field of drug development. Further consultation of the original research articles is encouraged for a more detailed understanding of the experimental nuances and data.

An In-depth Technical Guide to Exploring the Binding Properties of 2-Aminoisocytosine with Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the binding properties of 2-Aminoisocytosine with various metal ions. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this guide focuses on the foundational principles and detailed experimental protocols necessary to conduct such investigations. Data from closely related nucleobase analogues are presented to provide a comparative context for expected binding affinities and thermodynamic parameters.

Introduction to this compound and its Metal Binding Potential

This compound, an isomer of cytosine, is a pyrimidine nucleobase of significant interest in the fields of medicinal chemistry and materials science. Its potential to form stable complexes with metal ions is a key area of research, with implications for drug design, catalysis, and the development of novel materials. The arrangement of nitrogen and oxygen atoms in the this compound ring provides multiple potential coordination sites for metal ions, suggesting a rich and varied coordination chemistry. Understanding the thermodynamics and kinetics of these interactions is crucial for harnessing the full potential of this compound-metal complexes.

Theoretical Framework of Metal-Ligand Interactions

The interaction between a metal ion (M) and a ligand (L), such as this compound, to form a complex (ML) can be described by the equilibrium:

M + nL ⇌ MLn

The stability of the resulting complex is quantified by the stability constant (β), also known as the formation or binding constant.[1][2] These constants can be determined experimentally and provide a measure of the strength of the metal-ligand interaction.

The thermodynamic profile of this binding event provides deeper insights into the forces driving the interaction. This is characterized by the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding, which are related by the equation:

ΔG = ΔH - TΔS = -RTlnK_a

where K_a is the association constant (the reciprocal of the dissociation constant, K_d), R is the gas constant, and T is the absolute temperature.[3] Isothermal Titration Calorimetry (ITC) is a powerful technique that can directly measure K_a, ΔH, and the stoichiometry (n) of the binding event in a single experiment.[3][4]

Quantitative Binding Data of Nucleobase Analogues with Metal Ions

Table 1: Stability Constants (log β) of Metal Complexes with Cytosine and Guanine Derivatives

| Metal Ion | Ligand | log β₁ | log β₂ | Conditions | Reference |

| Cu(II) | Cytosine | 4.1 | 7.5 | 25 °C, 0.1 M KNO₃ | [5] |

| Ni(II) | Cytosine | 2.8 | - | 25 °C, 0.1 M KNO₃ | [5] |

| Co(II) | Cytosine | 2.5 | - | 25 °C, 0.1 M KNO₃ | [5] |

| Zn(II) | Cytosine | 2.9 | - | 25 °C, 0.1 M KNO₃ | [5] |